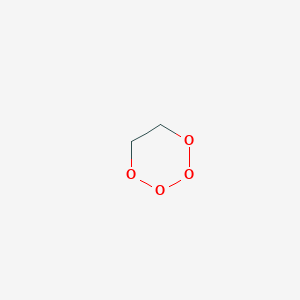

Tetraoxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2H4O4 |

|---|---|

Molecular Weight |

92.05 g/mol |

IUPAC Name |

tetraoxane |

InChI |

InChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2 |

InChI Key |

NGCMLEQSKQCTAK-UHFFFAOYSA-N |

Canonical SMILES |

C1COOOO1 |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Core: An In-depth Technical Guide to the Stability of the 1,2,4,5-Tetraoxane Nucleus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4,5-tetraoxane ring system, a unique six-membered heterocycle containing two peroxide linkages, has emerged from relative obscurity to become a cornerstone in the development of next-generation synthetic antimalarial agents.[1][2] As the global fight against malaria faces the persistent challenge of drug resistance, the robust and synthetically accessible tetraoxane core offers a promising scaffold for novel therapeutics.[2] Unlike the natural endoperoxide artemisinin (B1665778) and its derivatives, which can be limited by cost and metabolic instability, certain tetraoxanes have demonstrated superior stability profiles, a critical attribute for effective drug development.[3] This technical guide provides a comprehensive analysis of the stability of the 1,2,4,5-tetraoxane core, consolidating quantitative data, detailing experimental protocols for stability assessment, and visualizing the core's mechanism of action.

Factors Influencing the Stability of the 1,2,4,5-Tetraoxane Core

The stability of the 1,2,4,5-tetraoxane ring is not absolute but is influenced by a combination of intrinsic structural features and extrinsic environmental factors. Understanding these factors is paramount for the rational design of stable and efficacious drug candidates.

Structural Factors:

-

Substitution: The nature and position of substituents on the this compound ring play a critical role. Bulky or sterically hindering groups, particularly in a dispiro arrangement, can enhance thermal stability by shielding the peroxide bonds from intermolecular interactions and decomposition pathways.[1]

-

Symmetry: Nonsymmetrical substitution patterns are of particular pharmacological interest as they allow for the introduction of diverse functional groups to modulate physicochemical properties and target interactions.[4]

-

Electronic Effects: Electron-withdrawing groups positioned near the this compound ring can decrease its stability.[5]

Environmental Factors:

-

Temperature: Thermal stress is a primary driver of degradation. The peroxide bonds can undergo homolytic cleavage at elevated temperatures, initiating radical decomposition pathways.

-

pH: While generally stable under neutral conditions, the this compound core can be susceptible to degradation under strongly acidic or basic conditions, which can catalyze hydrolytic pathways.

-

Light: Photolytic degradation can occur upon exposure to light, particularly UV radiation, which can provide the energy to initiate cleavage of the peroxide bonds.

-

Presence of Metal Ions: The interaction with ferrous iron (Fe(II)), particularly in the form of heme within the malaria parasite, is a key activation mechanism rather than a simple degradation pathway. This bioactivation is central to the antimalarial activity of tetraoxanes.

Quantitative Stability Data

The stability of 1,2,4,5-tetraoxanes can be quantified through various kinetic and thermodynamic parameters. The following tables summarize key data from the literature, providing a comparative basis for understanding the stability of the core structure under different conditions.

| Compound/Core Structure | Condition | Parameter | Value | Reference(s) |

| 3,6-diphenyl-1,2,4,5-tetraoxane | Thermal decomposition in methylcellosolve | ΔH# | 20.2 ± 1.0 kcal/mol | [6] |

| ΔS# | -25.3 ± 1.4 cal/mol·K | [6] | ||

| 3,3,6,6-tetramethyl-1,2,4,5-tetroxane (ACDP) | Gas-phase thermal decomposition | Ea | 22.7 kcal/mol | [7] |

| 3,6-dimethyl-1,2,4,5-tetroxane (DMT) | Gas-phase thermal decomposition | Ea | 27.5 kcal/mol | [7] |

| Dispiro-1,2,4,5-tetraoxane (1d) | Fe(II)-mediated degradation (3 mM FeSO4, 37°C) | k (pseudo-first-order rate constant) | 0.38 ± 0.04 h-1 | |

| Generic Peroxide O-O Bond | Computational (G2 level of theory) | Bond Dissociation Enthalpy | ~39-50 kcal/mol | [8][9][10] |

Experimental Protocols for Stability Assessment

The evaluation of a drug candidate's stability is a critical and regulated aspect of pharmaceutical development. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1A(R2)) for conducting formal stability and forced degradation studies.[9][11] The following protocols are detailed methodologies for assessing the stability of 1,2,4,5-tetraoxane-containing compounds, integrating principles from ICH guidelines and analytical practices for peroxide-containing molecules.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally desired to avoid secondary degradation.[12]

a) Acid and Base Hydrolysis:

-

Prepare solutions of the this compound compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile (B52724) or methanol).

-

For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), sampling at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).[3]

-

At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, HCl for the base sample), and dilute with mobile phase to a suitable concentration for analysis.

-

Analyze the samples immediately using a validated stability-indicating HPLC method.

b) Oxidative Degradation:

-

Prepare a solution of the this compound compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H2O2.[13]

-

Store the solution at room temperature, protected from light, for a period of up to 24 hours, with sampling at appropriate intervals.[12]

-

At each time point, dilute an aliquot with the mobile phase for immediate HPLC analysis.

c) Thermal Degradation:

-

Place the solid this compound compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).[14]

-

If studying thermal degradation in solution, prepare a solution of the compound and incubate it at an elevated temperature.

-

Sample at specified time points, dissolve (if solid) or dilute the sample in the mobile phase, and analyze by HPLC.

d) Photostability:

-

Expose the solid this compound compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

-

A control sample should be protected from light (e.g., with aluminum foil) and stored under the same temperature and humidity conditions.

-

At the end of the exposure period, prepare samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a quantitative analytical method capable of separating the intact this compound from its degradation products, allowing for accurate assessment of stability. The following is a representative protocol based on methods used for similar peroxide antimalarials.[15][16]

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase:

-

A: 50 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 4.5).[15]

-

B: Acetonitrile.

-

-

Elution: Gradient elution is often necessary to resolve the parent compound from various degradation products. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Return to 20% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength where the this compound has significant absorbance (e.g., 210-260 nm), and use the PDA to assess peak purity.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dilute samples from forced degradation studies in the initial mobile phase composition.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Mechanism of Action and Core Reactivity

The therapeutic efficacy of 1,2,4,5-tetraoxanes is intrinsically linked to the controlled reactivity of their peroxide bonds. The widely accepted mechanism of action involves the intraparasitic activation of the this compound by ferrous iron (Fe(II)), which is present in high concentrations in the parasite's digestive vacuole as a result of hemoglobin digestion. This activation initiates a cascade of radical reactions that are ultimately cytotoxic to the parasite.

Caption: Proposed mechanism of action for 1,2,4,5-tetraoxane antimalarials.

The process begins with the Fe(II)-mediated reductive cleavage of one of the peroxide bonds, generating radical intermediates. These highly reactive species can then follow several cytotoxic pathways:

-

Heme Alkylation: The carbon-centered radicals can covalently bind to the heme molecule, preventing its detoxification into inert hemozoin crystals. The accumulation of free, toxic heme contributes to the parasite's demise.[17]

-

Generation of Reactive Oxygen Species (ROS): The radical intermediates can react with molecular oxygen to produce a cascade of ROS, including superoxide (B77818) and hydroxyl radicals. This induces a state of severe oxidative stress within the parasite.

-

Downstream Cellular Damage: The resulting oxidative stress and direct radical reactions lead to widespread damage of vital biomolecules. This includes the peroxidation of lipids, which compromises membrane integrity, and the alkylation of essential proteins, such as those involved in maintaining redox homeostasis.[7]

Caption: General workflow for a forced degradation study of a 1,2,4,5-tetraoxane.

Conclusion

The 1,2,4,5-tetraoxane core represents a remarkably stable and versatile platform for the development of novel synthetic antimalarials. Its stability is a key advantage over other peroxide-containing scaffolds and is influenced by a predictable set of structural and environmental factors. The inherent reactivity of the peroxide bonds, when appropriately modulated by structural design, allows for targeted bioactivation within the malaria parasite, leading to a multi-pronged mechanism of action that includes heme alkylation, ROS generation, and disruption of cellular homeostasis. A thorough understanding of the stability profile, achieved through rigorous experimental protocols as outlined in this guide, is essential for advancing promising 1,2,4,5-tetraoxane candidates through the drug development pipeline and into the clinic. Continued research into the subtle interplay between structure, stability, and activity will undoubtedly unlock the full potential of this important class of compounds.

References

- 1. Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. Two-step synthesis of achiral dispiro-1,2,4,5-tetraoxanes with outstanding antimalarial activity, low toxicity, and high-stability profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane | MDPI [mdpi.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Bond Dissociation Energy of Peroxides Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane [ouci.dntb.gov.ua]

- 13. Research Portal [scholarship.miami.edu]

- 14. Development and Validation of a Stability-Indicating HPLC-UV Assay for Quantification of Tafenoquine Succinate in a Novel Paediatric Antimalarial Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 17. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

An In-depth Technical Guide on the Core Mechanism of Action of Tetraoxane Antimalarials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraoxanes, a class of synthetic endoperoxide-containing molecules, represent a significant advancement in antimalarial chemotherapy, largely inspired by the remarkable efficacy of the natural product artemisinin (B1665778). Their potent parasiticidal activity is intrinsically linked to the unique 1,2,4,5-tetraoxane ring system. This technical guide provides a comprehensive overview of the core mechanism of action of tetraoxane antimalarials, detailing the critical activation step, subsequent generation of reactive species, and the ultimate downstream effects on the Plasmodium parasite. This document synthesizes key findings from the literature, presenting quantitative data in structured tables, detailing experimental protocols for pivotal assays, and illustrating key pathways and workflows through meticulously crafted diagrams.

The Central Role of the Endoperoxide Bridge: Heme-Mediated Activation

The cornerstone of the antimalarial activity of tetraoxanes lies within their endoperoxide bridges.[1] These molecules are essentially prodrugs that require bioactivation within the parasite-infected red blood cell to exert their cytotoxic effects.[2] The primary activator is believed to be ferrous iron [Fe(II)], which is readily available in the form of heme within the parasite's food vacuole.[3][4] The parasite digests copious amounts of hemoglobin, releasing large quantities of heme, which provides a specific and abundant trigger for this compound activation.[3][5]

The interaction between the this compound and heme-iron initiates a reductive cleavage of the endoperoxide bond. This process is a critical first step, leading to the formation of highly reactive radical species.[1][6]

Caption: Heme-mediated activation of this compound antimalarials.

Generation of Cytotoxic Species: A Two-Pronged Assault

The cleavage of the endoperoxide bridge unleashes a cascade of cytotoxic events, primarily driven by the generation of two types of damaging species:

-

Reactive Oxygen Species (ROS): The initial breakdown of the this compound molecule can lead to the formation of oxygen-centered radicals.[5] These radicals can then participate in a series of reactions that generate various ROS, including superoxide (B77818) anions and hydroxyl radicals.[6] This surge in ROS induces a state of severe oxidative stress within the parasite, overwhelming its antioxidant defense mechanisms.[7][8]

-

Carbon-Centered Radicals: The rearrangement of the initially formed oxygen-centered radicals can also produce highly reactive carbon-centered radicals.[9] These carbon-centered radicals are potent alkylating agents that can covalently modify a wide range of essential biomolecules within the parasite.[10]

Caption: Generation of cytotoxic species from activated tetraoxanes.

Downstream Effects and Parasite Killing

The onslaught of ROS and carbon-centered radicals results in widespread and indiscriminate damage to the parasite's cellular machinery, leading to its death. The key downstream effects include:

-

Alkylation of Heme and Parasite Proteins: The carbon-centered radicals readily alkylate heme, forming heme-adducts that may interfere with heme detoxification processes.[11][12] More critically, these radicals covalently modify a multitude of parasitic proteins, leading to their dysfunction.[3][13] This promiscuous targeting of numerous essential proteins likely contributes to the high potency and low incidence of resistance to this class of drugs.[13]

-

Disruption of Calcium Homeostasis: Some evidence suggests that tetraoxanes, similar to artemisinins, may inhibit the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6).[5][14] Inhibition of this essential calcium pump disrupts the parasite's intracellular calcium balance, leading to cellular stress and apoptosis.[4][5]

-

Inhibition of Cysteine Proteases: Molecular docking studies and enzymatic assays have indicated that some this compound derivatives can inhibit falcipain-2, a crucial cysteine protease involved in hemoglobin digestion in the parasite's food vacuole.[15]

-

Induction of Oxidative Damage: The massive generation of ROS leads to lipid peroxidation, protein carbonylation, and DNA damage, further contributing to the parasite's demise.[6][7]

Caption: Downstream cytotoxic effects of this compound antimalarials.

Quantitative Data Summary

The in vitro antiplasmodial activity of various this compound derivatives has been evaluated against different strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a key metric for potency.

| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| This compound-amine/amide conjugates | Chloroquine-sensitive & resistant | 380 - 800 | [16] |

| Chimeric this compound-4-aminoquinolines (2, 4, 8) | W2 | 2.26, 12.44, 10.74 (IC90) | [17] |

| N-Benzoyl Piperidine Tetraoxanes (3d, 3u) | 3D7 | 7.28, 6.35 | [15] |

| Artemisinin (Standard Control) | 3D7 | 5.97 | [15] |

| E209 | Multiple strains | Potent nanomolar activity | [1] |

| Nonlinear Analogues of E209 and N205 | D10 (CQ-sensitive) & W2 (CQ-resistant) | Low nanomolar potency | [2] |

Detailed Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

Test compounds and control drugs (e.g., Artemisinin, Chloroquine)

-

SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)

Procedure:

-

Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a separate 96-well plate.

-

Transfer 100 µL of each drug dilution to the assay plate in triplicate. Include wells for a drug-free control and a background control (uninfected erythrocytes).

-

Prepare a parasite suspension with a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.

-

Add 100 µL of the parasite suspension to each well of the drug plate.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the in vitro antiplasmodial assay.

Detection of Reactive Oxygen Species (ROS) in P. falciparum

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

Synchronized P. falciparum culture

-

DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Test compounds

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest infected red blood cells from culture and wash with PBS.

-

Resuspend the cells in PBS and incubate with DCFDA (final concentration 5-10 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in culture medium and treat with the test this compound compound at various concentrations. Include a positive control (e.g., H2O2) and an untreated control.

-

Incubate for the desired time period (e.g., 1-4 hours).

-

Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope (excitation ~488 nm, emission ~525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Heme Alkylation Assay

This is a simplified protocol to qualitatively assess the ability of tetraoxanes to alkylate heme in a cell-free system.

Materials:

-

Hemin (B1673052) chloride

-

This compound compound

-

Reducing agent (e.g., sodium dithionite (B78146) or glutathione)

-

Solvent (e.g., DMSO/water mixture)

-

HPLC-MS system

Procedure:

-

Dissolve hemin chloride in the solvent.

-

Add the this compound compound to the hemin solution.

-

Initiate the reaction by adding the reducing agent to generate Fe(II)-heme.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

-

Analyze the reaction mixture by HPLC-MS to identify the formation of heme-tetraoxane adducts, which will have a characteristic mass-to-charge ratio.

Conclusion

The mechanism of action of this compound antimalarials is a complex, multi-faceted process that begins with the specific activation of the endoperoxide bridge by parasitic heme-iron. This targeted activation unleashes a torrent of reactive oxygen and carbon-centered radical species that inflict widespread damage to the parasite through protein and heme alkylation, disruption of ion homeostasis, and induction of severe oxidative stress. The promiscuous nature of their targets is a key attribute that contributes to their high potency and their ability to circumvent some resistance mechanisms. A thorough understanding of these molecular events is crucial for the rational design of next-generation this compound-based antimalarials with improved efficacy, safety profiles, and resilience against the emergence of drug resistance.

References

- 1. A this compound-based antimalarial drug candidate that overcomes PfK13-C580Y dependent artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative chemoproteomics for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Medicinal chemistry perspectives of trioxanes and tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro antimalarial activity of this compound-amine/amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New chimeric antimalarials with 4-aminoquinoline moiety linked to a this compound skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tetraoxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of tetraoxanes, with a particular focus on the 1,2,4,5-tetraoxane and 1,3,5,7-tetraoxane isomers. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique chemical characteristics and potential applications of this class of compounds.

Introduction to Tetraoxanes

Tetraoxanes are heterocyclic organic compounds with a four-oxygen-atom ring structure. The two most common isomers are 1,2,4,5-tetraoxane and 1,3,5,7-tetraoxane (also known as 1,3,5,7-tetroxocane). The 1,2,4,5-tetraoxane ring system, containing two peroxide linkages, is of significant interest in medicinal chemistry, particularly for the development of antimalarial drugs.[1][2] This interest stems from the success of the natural product artemisinin, which contains a related 1,2,4-trioxane (B1259687) ring system.[3] The peroxide bond is the key pharmacophoric element responsible for the antimalarial activity of these compounds.[4]

Chemical Properties of Tetraoxanes

The chemical properties of tetraoxanes are influenced by their isomeric form and the nature of their substituents. The following tables summarize the available quantitative data for the parent tetraoxane isomers and a common derivative.

Table 1: Physicochemical Properties of Tetraoxanes

| Property | 1,2,4,5-Tetraoxane | 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane | 1,3,5,7-Tetraoxane |

| Molecular Formula | C₂H₄O₄ | C₆H₁₂O₄ | C₄H₈O₄ |

| Molecular Weight ( g/mol ) | 92.05[1] | 148.16[5] | 120.104[6] |

| Density (g/cm³) | Not available | Not available | 1.131[6] |

| Melting Point (°C) | Not available | Not available | Not available |

| Boiling Point (°C) | Not available | Not available | 141.8 at 760 mmHg[6] |

| Flash Point (°C) | Not available | Not available | 76.1[6] |

| Solubility | Information not readily available for the parent compound. Derivatives show varying solubility depending on substituents.[2] | Information not readily available. | Information not readily available. |

| Vapor Pressure | Not available | Not available | 7.19 mmHg at 25°C[6] |

| Refractive Index | Not available | Not available | 1.385[6] |

Table 2: Spectroscopic Data for Tetraoxanes

| Spectroscopic Data | 1,2,4,5-Tetraoxane Derivatives (General Observations) | 1,3,5,7-Tetraoxane |

| ¹H NMR | Chemical shifts are dependent on the substituents. Protons on carbons adjacent to the peroxide linkage are typically observed in the aliphatic region. For dispiro-1,2,4,5-tetraoxanes, complex multiplets are often seen for the spirocyclic ring protons.[7][8] | Specific data for the parent compound is not readily available in the search results. |

| ¹³C NMR | Carbons of the this compound ring in substituted derivatives appear in the range of δ 107-111 ppm.[7][9] | A single peak is expected due to the high symmetry of the molecule. For the related 1,3,5-trioxane, the carbons resonate at δ 93.3 ppm.[10] |

| Infrared (IR) Spectroscopy | Characteristic C-O stretches are expected. The absence of a carbonyl peak is indicative of the cyclic ether/peroxide structure. For dispiro derivatives, vibrational modes of the spiro rings are also present.[8] | C-O-C stretching vibrations are the most characteristic feature. For the similar cyclosiloxane, [R₂SiO]₄, a strong band is observed around 1090 cm⁻¹.[11] |

| Mass Spectrometry (MS) | Fragmentation patterns are highly dependent on the substituents. High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of synthesized derivatives.[12] | Information not readily available. |

Reactivity of Tetraoxanes

The reactivity of tetraoxanes is dominated by the presence of the peroxide bonds in the 1,2,4,5-isomer and the acetal-like structure of the 1,3,5,7-isomer.

Thermal Decomposition

Substituted 1,2,4,5-tetraoxanes undergo thermal decomposition, typically initiated by the homolytic cleavage of one of the O-O bonds to form a diradical intermediate. The stability and decomposition kinetics are influenced by the nature of the substituents on the this compound ring. For instance, the thermal decomposition of 3,6-diphenyl-1,2,4,5-tetraoxane (B1227791) in solution follows first-order kinetics.

The thermal decomposition of 1,3,5,7-tetraoxane, the cyclic tetramer of formaldehyde (B43269), is expected to yield formaldehyde upon heating.[13]

Reactivity with Iron(II)

A key reaction of 1,2,4,5-tetraoxanes, which is central to their antimalarial activity, is their interaction with ferrous iron (Fe(II)). This reaction is believed to mimic the environment within the malaria parasite, which is rich in heme iron. The Fe(II) mediates the reductive cleavage of the endoperoxide bridge, leading to the formation of highly reactive oxygen-centered radicals (alkoxyl radicals).[14] These radicals are thought to be the primary cytotoxic species that damage parasite macromolecules, leading to parasite death. Electron paramagnetic resonance (EPR) spectroscopy has been used to detect these radical intermediates.[14][15]

Experimental Protocols

Synthesis of Dispiro-1,2,4,5-tetraoxanes

The synthesis of dispiro-1,2,4,5-tetraoxanes is a common strategy for producing stable and active antimalarial compounds. A general two-step procedure is outlined below, based on methodologies described in the literature.[7]

Step 1: Synthesis of gem-Dihydroperoxide

-

Dissolve the starting ketone (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add a catalyst, for example, silica (B1680970) sulfuric acid.

-

Slowly add a solution of hydrogen peroxide (e.g., 50 wt. % in H₂O, 4 equivalents) while maintaining a low temperature (e.g., in an ice bath).

-

Allow the mixture to stir at room temperature until the starting ketone is consumed (monitored by TLC).

-

Add distilled water to the reaction mixture.

-

Filter the catalyst and wash it with a suitable organic solvent like dichloromethane.

-

Extract the filtrate with dichloromethane.

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄) and concentrate under reduced pressure at a low temperature to obtain the crude gem-dihydroperoxide. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Cyclocondensation to form the 1,2,4,5-Tetraoxane

-

Dissolve the crude gem-dihydroperoxide in an anhydrous solvent such as dichloromethane.

-

Add the second carbonyl compound (1.5 equivalents).

-

Cool the mixture in an ice bath before adding the catalyst (e.g., silica sulfuric acid).

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the pure dispiro-1,2,4,5-tetraoxane.

One-Pot Synthesis of N-Benzoyl Piperidine Dispiro-1,2,4,5-tetraoxanes

A more streamlined one-pot synthesis has been developed using a molybdenum trioxide catalyst.[12]

-

To a solution of 1-benzoyl-4-piperidinone (1 equivalent) and a second ketone (e.g., cyclohexanone, 2 equivalents) in 2,2,2-trifluoroethanol, add molybdenum trioxide (1 mol %).

-

Add 30% hydrogen peroxide (2 equivalents) and HBF₄·Et₂O (2 equivalents).

-

Stir the reaction mixture at 25 °C for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture by extraction with an organic solvent.

-

Purify the product by column chromatography.

Visualizations

Synthesis of Dispiro-1,2,4,5-tetraoxanes

Caption: A generalized two-step workflow for the synthesis of dispiro-1,2,4,5-tetraoxanes.

Fe(II)-Mediated Activation of 1,2,4,5-Tetraoxanes

Caption: Proposed mechanism for the Fe(II)-mediated activation of 1,2,4,5-tetraoxanes.

Conclusion

Tetraoxanes, particularly the 1,2,4,5-isomers, are a class of compounds with significant potential in drug development, most notably as antimalarial agents. Their unique peroxide chemistry, especially their reactivity with iron(II), is the foundation of their biological activity. This guide has provided a summary of their chemical properties, reactivity, and key experimental protocols to aid researchers in their exploration of this fascinating and important class of molecules. Further research into the synthesis of novel this compound derivatives and a deeper understanding of their mechanism of action will continue to be important areas of investigation.

References

- 1. 1,2,4,5-Tetroxane | C2H4O4 | CID 11513734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Trioxane - Wikipedia [en.wikipedia.org]

- 4. 1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements, structure-activity relationship (SAR) studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetramethyl-1,2,4,5-tetraoxane | C6H12O4 | CID 536100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,5-trioxane(110-88-3) 13C NMR [m.chemicalbook.com]

- 11. gelest.com [gelest.com]

- 12. Diversified Synthesis of N-Benzoyl Piperidine this compound Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound antimalarials and their reaction with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

Structure-Activity Relationship of Tetraoxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoxane derivatives, characterized by a core 1,2,4,5-tetraoxane ring, have emerged as a promising class of compounds with significant therapeutic potential, particularly in the fields of antimalarial and anticancer drug discovery. Their mechanism of action is primarily attributed to the peroxide bond within the this compound moiety, which undergoes activation in the presence of ferrous iron (Fe²⁺), a component abundant in the malaria parasite's food vacuole and often found at elevated levels in cancer cells. This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which subsequently induce cellular damage and apoptosis. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by structural modifications to the core this compound scaffold. The key SAR findings for both antimalarial and anticancer activities are summarized below.

Antimalarial Activity

The antimalarial efficacy of this compound derivatives is intricately linked to the nature of the substituents on the spiro-fused carbocyclic rings.

-

Lipophilicity and Steric Bulk: The introduction of lipophilic and sterically bulky groups, such as adamantyl moieties, often enhances antimalarial activity.[1] This is exemplified by the potent activity of dispiro-1,2,4,5-tetraoxanes bearing adamantylidene substituents. The lipophilicity is thought to facilitate membrane transport and accumulation within the parasite.

-

Polar Functional Groups: While excessive polarity can decrease activity, the strategic incorporation of polar functional groups, such as amines and amides, can improve pharmacokinetic properties without compromising intrinsic antimalarial potency.[1] This approach aims to balance solubility and permeability, crucial for oral bioavailability.

-

Symmetry and Chirality: Both symmetrical and unsymmetrical dispiro-tetraoxanes have demonstrated potent antimalarial activity. The introduction of chirality by using nonlinear analogues has been explored to improve physicochemical properties like solubility.[2]

-

Hybrid Molecules: Conjugating the this compound core with other known antimalarial pharmacophores, such as aminoquinolines, has been a successful strategy to develop hybrid molecules with enhanced activity and potentially a dual mode of action.

Anticancer Activity

The anticancer properties of this compound derivatives are also influenced by their structural features, which affect their ability to generate ROS and interact with cancer-specific cellular pathways.

-

Dispiro-1,2,4,5-tetraoxanes: This class has shown significant cytotoxic activity against various cancer cell lines. The SAR for anticancer activity often parallels that for antimalarial activity, with lipophilic and bulky substituents contributing to higher potency.

-

Modulation of Signaling Pathways: Some this compound derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3] This suggests that beyond general oxidative stress, specific interactions with cellular targets may contribute to their anticancer effects.

-

Selective Cytotoxicity: A crucial aspect of anticancer drug development is selective toxicity towards cancer cells over normal cells. The higher iron content in some cancer cells provides a basis for the selective activation of this compound derivatives, leading to a targeted therapeutic effect.

Quantitative Data

The following tables summarize the in vitro activity of representative this compound derivatives against Plasmodium falciparum strains and various cancer cell lines.

Table 1: Antimalarial Activity of N-Benzoyl Piperidine (B6355638) this compound Analogues against P. falciparum (3D7 strain)[1][4]

| Compound ID | R¹ | R² | IC₅₀ (nM) |

| 3a | H | H | 15.21 |

| 3d | CH₃ | CH₃ | 7.28 |

| 3u | Adamantylidene | 6.35 | |

| Artemisinin | - | - | 5.97 |

Table 2: Antimalarial Activity of Nonlinear this compound Analogues[2]

| Compound | Strain | IC₅₀ (nM) |

| E209 Analogue | D10 | 1.8 |

| W2 | 1.2 | |

| N205 Analogue | D10 | 2.5 |

| W2 | 1.9 | |

| Chloroquine | D10 | 9.8 |

| W2 | 294 |

Table 3: Anticancer Activity of Dispiro-indolinone Derivatives[5]

| Compound | LNCaP (IC₅₀, µM) | PC3 (IC₅₀, µM) | HCTwt (IC₅₀, µM) |

| Derivative 1 | 1.2 | >20 | 5.8 |

| Derivative 2 | 3.5 | >20 | 10.2 |

Experimental Protocols

Synthesis of N-Benzoyl Piperidine Dispiro-1,2,4,5-tetraoxane Analogues[1][4]

A representative experimental procedure for the synthesis of N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues is as follows:

-

Reaction Setup: In a round-bottom flask, N-benzoyl piperidone (1.0 eq) is dissolved in a mixture of 2,2,2-trifluoroethanol (B45653) and HBF₄.Et₂O.

-

Addition of Reagents: To this solution, molybdenum trioxide (MoO₃) (catalytic amount) and 30% aqueous hydrogen peroxide (H₂O₂) are added. The corresponding ketone (1.2 eq) is then added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified time, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dispiro-1,2,4,5-tetraoxane.

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

The in vitro antimalarial activity is determined using a [³H]-hypoxanthine incorporation assay with a chloroquine-sensitive strain of P. falciparum (e.g., 3D7).

-

Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

-

Assay Procedure: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit. The parasite suspension is added to 96-well plates containing the serially diluted test compounds.

-

Radiolabeling: After a specific incubation period, [³H]-hypoxanthine is added to each well, and the plates are incubated further.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Anticancer Activity Assay (MTT Assay)[6][7][8][9][10]

The cytotoxic activity of this compound derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined from the dose-response curve.

Visualizations

Heme-Mediated Activation of this compound Derivatives

The primary mechanism of action for the antimalarial and anticancer activity of this compound derivatives involves the iron-mediated cleavage of the endoperoxide bridge.

Caption: Heme-mediated activation of this compound derivatives.

Experimental Workflow for In Vitro Antimalarial Assay

The following diagram illustrates the key steps in the [³H]-hypoxanthine incorporation assay.

Caption: Workflow of the [³H]-hypoxanthine incorporation assay.

PI3K/Akt Signaling Pathway in Cancer and Potential this compound Interaction

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some studies suggest that this compound derivatives may exert their anticancer effects in part by modulating this pathway.

Caption: PI3K/Akt signaling pathway and potential this compound targets.

References

- 1. Diversified Synthesis of N-Benzoyl Piperidine this compound Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Navigating the Challenges of Drug Delivery: A Technical Guide to the Solubility and Bioavailability of Tetraoxane Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4,5-tetraoxane ring system represents a cornerstone in the development of modern synthetic endoperoxide antimalarials. These compounds, inspired by the natural product artemisinin, offer potent activity against drug-resistant malaria parasites. However, a significant hurdle in their clinical development is their characteristically poor aqueous solubility, which directly impacts their oral bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility and bioavailability challenges associated with tetraoxane compounds, summarizing key quantitative data, detailing experimental protocols for their assessment, and outlining strategies for improvement.

The Solubility and Bioavailability Landscape of Tetraoxanes

Synthetic tetraoxanes are promising successors to artemisinin-based therapies, but their progression from bench to bedside is often hampered by suboptimal physicochemical properties.[1] Limited solubility in biologically relevant media is a primary barrier, leading to poor absorption from the gastrointestinal tract and consequently, low and variable bioavailability.[1][2]

Improving these parameters is a critical focus of medicinal chemistry and formulation science. Strategies have included the synthesis of novel analogues with altered physicochemical properties and the development of advanced drug delivery systems.[1][3][4] For instance, breaking the molecular symmetry of linear tetraoxanes to create "nonlinear" analogues has been shown to significantly improve solubility without compromising antimalarial potency.[1]

Quantitative Analysis of this compound Solubility

The following table summarizes available quantitative data on the solubility of representative this compound compounds in various media. FaSSIF (Fasted State Simulated Intestinal Fluid) is a common medium used to predict in vivo solubility in the small intestine.

| Compound | Molecular Structure | Medium | Solubility (µg/mL) | Fold Improvement | Reference |

| N205 (Linear) | FaSSIF | 3.9 | - | [1] | |

| 14a (Nonlinear) | FaSSIF | 10.2 | 2.6x vs N205 | [1] | |

| E209 (Linear) | FaSSIF | 1.1 | - | [1] | |

| 11b (Nonlinear) | FaSSIF | 11.2 | 10.2x vs E209 | [1] |

Data synthesized from cited research articles.

Quantitative Analysis of this compound Bioavailability

Pharmacokinetic studies, typically conducted in rodent models, are essential for determining the oral bioavailability of this compound candidates. The data clearly demonstrates that structural modifications can lead to dramatic improvements in absorption and systemic exposure.

| Compound | Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| N205 | Rat | 20 mg/kg | - | - | 4172 | 41 | [1] |

| 14a | Rat | 20 mg/kg | - | - | 9931 | 76 | [1] |

| 97/63 (Trioxane) | Rat | 72 mg/kg | 229.24 | 1.0 | 1268.97 | ~16 | [2] |

| 99/411 | Rat | 12 mg/kg | 3499 | ~2.0 | - | - | [5] |

| 97/78 (Prodrug) | Rat | 47 mg/kg | 660.3 | 1.1 | - | > 16% (Improved vs 97/63) | [6] |

Note: Compound 97/63 is a trioxane, included for comparison as a related endoperoxide with published bioavailability data. Bioavailability for 97/78 is inferred to be greater than its parent compound 97/63. Cmax, Tmax, and AUC values can vary significantly based on formulation and experimental conditions.

Core Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to accurately assessing the solubility and bioavailability of drug candidates.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, considered the "gold standard," measures the equilibrium solubility of a compound in a specific medium.[7][8]

Protocol:

-

Preparation: Add an excess amount of the this compound compound to a known volume of the test medium (e.g., phosphate-buffered saline pH 7.4, FaSSIF) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) using an orbital shaker or rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved this compound compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

In Vivo Bioavailability and Pharmacokinetic Study

In vivo studies in animal models are required to determine key pharmacokinetic (PK) parameters and absolute oral bioavailability.[10][11]

Protocol:

-

Animal Model: Utilize healthy, fasted adult male Sprague-Dawley or Wistar rats, divided into two groups: intravenous (IV) and oral (PO).

-

Drug Formulation: For the PO group, formulate the this compound compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). For the IV group, dissolve the compound in a vehicle suitable for injection (e.g., a solution containing DMSO, PEG400, and saline).

-

Dosing:

-

PO Group: Administer a single, precise dose via oral gavage.

-

IV Group: Administer a single, lower dose (e.g., 25% of the oral dose) via bolus injection into a cannulated vein (e.g., tail vein).

-

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated artery (e.g., jugular or carotid) or via tail-vein puncture at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Extract the this compound compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Quantify the drug concentration using a validated LC-MS/MS method, which provides high sensitivity and selectivity.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, and the Area Under the Curve (AUC) for both IV and PO routes.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mechanism of Action: The Heme Activation Pathway

The antimalarial activity of tetraoxanes is not dependent on interacting with a specific protein receptor in a classic signaling pathway. Instead, their efficacy is triggered by a chemical reaction with ferrous heme (Fe(II)), a byproduct of hemoglobin digestion by the malaria parasite within its food vacuole.[12][13][14]

This bioactivation process is crucial for the drug's parasiticidal effect.

The activation cascade begins when the endoperoxide bridge of the this compound molecule interacts with Fe(II)-heme.[12] This interaction catalyzes the reductive cleavage of the peroxide bond, generating highly reactive carbon-centered radicals.[12][15] These radical species are the primary cytotoxic agents, which subsequently alkylate and damage essential parasite components, including heme itself and various proteins, leading to oxidative stress and parasite death.[13][16]

Conclusion and Future Perspectives

The development of orally effective this compound antimalarials is a vital goal in the global fight against malaria. Overcoming the inherent challenges of poor solubility and low bioavailability is paramount. This guide has highlighted that rational drug design, such as the synthesis of nonlinear analogues, can yield compounds with significantly improved pharmacokinetic profiles. The continued application of robust experimental protocols for solubility and bioavailability screening will be essential for identifying and advancing the most promising candidates. Future efforts will likely focus on the integration of advanced formulation strategies, such as solid dispersions, nanosuspensions, and prodrug approaches, to unlock the full therapeutic potential of this important class of synthetic endoperoxides.[4][6]

References

- 1. Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmsdr.org [ijmsdr.org]

- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. ijbio.com [ijbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 11. who.int [who.int]

- 12. Heme as trigger and target for trioxane-containing antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heme as trigger and target for trioxane-containing antimalarial drugs. | Semantic Scholar [semanticscholar.org]

- 15. This compound antimalarials and their reaction with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkylating capacity and reaction products of antimalarial trioxanes after activation by a heme model - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of 1,2,4,5-Tetraoxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetraoxane, the parent compound of a class of cyclic organic peroxides, is a molecule of significant interest due to the presence of two peroxide linkages within its six-membered ring structure. This structural feature imparts a high degree of reactivity, making it a valuable synthon in various chemical transformations and a core moiety in certain classes of pharmacologically active agents, including antimalarials. However, the same reactivity that makes 1,2,4,5-tetraoxanes intriguing also raises concerns about their thermal stability. A thorough understanding of the thermal decomposition behavior of the 1,2,4,5-tetraoxane core is paramount for its safe handling, storage, and application, particularly in the context of drug development where stability is a critical parameter.

This technical guide provides an in-depth overview of the thermal stability of 1,2,4,5-tetraoxane. It summarizes available quantitative data, details experimental protocols for thermal analysis, and presents visual representations of decomposition pathways and analytical workflows. Due to the limited availability of specific thermal analysis data for the parent 1,2,4,5-tetraoxane, this guide also incorporates data from closely related derivatives and analogous cyclic peroxides to provide a comprehensive understanding of the thermal behavior of this class of compounds.

Thermal Decomposition Kinetics and Mechanism

The thermal decomposition of 1,2,4,5-tetraoxane and its derivatives has been investigated in both the gas phase and in solution. The consensus from these studies is that the decomposition is a unimolecular process initiated by the homolytic cleavage of one of the O-O bonds. This initial step is rate-determining and leads to the formation of a diradical intermediate. The subsequent reactions of this intermediate determine the final decomposition products.

In the gas phase, the thermolysis of formaldehyde (B43269) diperoxide (1,2,4,5-tetraoxane) has been studied, revealing a stepwise decomposition mechanism. The thermal decomposition of 1,2,4,5-tetraoxane in aqueous and methanol (B129727) solutions has also been shown to follow first-order kinetics, with the initial step being the homolytic rupture of a peroxide bond.

Quantitative Thermal Stability Data

| Compound | Method | Medium | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (ΔHd) (J/g) |

| 1,2,4,5-Tetraoxane | Gas Chromatography | Gas Phase | 190 - 230 | 29.3 ± 0.8 | Not Reported | Not Reported | Not Reported |

| 1,2,4,5-Tetraoxane | Spectrophotometry | Aqueous Solution | 130 - 166 | 16.09 ± 0.5 | Not Reported | Not Reported | Not Reported |

| 1,2,4,5-Tetraoxane | Titration | Methanol Solution | 90 - 130 | 23.4 | Not Reported | Not Reported | Not Reported |

| Benzoyl Peroxide (BPO) | DSC | - | - | - | ~103 | Not Reported | ~1332 |

| Dicumyl Peroxide (DCP) | DSC | - | - | - | ~112 - 122 | Not Reported | Not Reported |

Note: The data for Benzoyl Peroxide and Dicumyl Peroxide are provided as representative examples of organic peroxides and were obtained under specific experimental conditions (e.g., heating rate). These values can vary with the experimental setup.

Experimental Protocols for Thermal Analysis of Cyclic Peroxides

Given the energetic nature of 1,2,4,5-tetraoxanes, conducting thermal analysis requires strict adherence to safety protocols. The following are generalized methodologies for DSC and TGA analysis of cyclic peroxides, which should be adapted with appropriate safety measures for 1,2,4,5-tetraoxane.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (e.g., melting, decomposition) and the associated enthalpy changes.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated stainless steel pan. For energetic materials, using a vented pan or a pan with a pinhole lid is recommended to prevent pressure buildup.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range. The starting temperature should be well below the expected decomposition temperature.

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained over the sample to prevent oxidative decomposition.

-

Reference: An empty, sealed pan is used as a reference.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the DSC curve. The onset temperature, peak temperature, and the area under the peak (which corresponds to the enthalpy of decomposition) are determined.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an open pan made of a material that is inert to the sample and its decomposition products (e.g., alumina, platinum).

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Atmosphere: A controlled atmosphere of an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) is passed over the sample.

-

-

Data Analysis: The mass of the sample is recorded continuously as the temperature increases. The resulting TGA curve plots mass or percentage mass loss versus temperature. The onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs can be determined from the first derivative of the TGA curve (DTG curve).

Visualizations

Decomposition Pathway of 1,2,4,5-Tetraoxane

Caption: Proposed thermal decomposition pathway of 1,2,4,5-tetraoxane.

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for assessing the thermal stability of 1,2,4,5-tetraoxane.

Conclusion

The thermal stability of 1,2,4,5-tetraoxane is a critical consideration for its safe handling and application. While specific DSC and TGA data for the parent compound are limited, kinetic studies consistently point to a first-order decomposition process initiated by the cleavage of the peroxide bond. By employing careful experimental methodologies, such as those outlined in this guide, and by drawing comparisons with other organic peroxides, a comprehensive understanding of the thermal hazards associated with 1,2,4,5-tetraoxane and its derivatives can be achieved. This knowledge is essential for mitigating risks and for the successful development of new technologies and therapeutics based on this reactive heterocyclic system. Further research to obtain and publish detailed thermal analysis data for the parent 1,2,4,5-tetraoxane is highly encouraged to fill the current knowledge gap.

Tetraoxane Derivatives as Potent Generators of Reactive Oxygen Species: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4,5-tetraoxane ring system represents a promising scaffold in medicinal chemistry, primarily recognized for its potent antimalarial activity. This is attributed to its ability to generate reactive oxygen species (ROS). Beyond infectious diseases, emerging research highlights the significant potential of tetraoxane derivatives as anticancer agents. This technical guide provides an in-depth overview of the core principles of this compound derivatives as ROS generators, their mechanism of action in cancer therapy, relevant experimental protocols, and key quantitative data to support further research and development in this area.

Introduction: The Chemistry and Therapeutic Potential of Tetraoxanes

Tetraoxanes are four-membered heterocyclic compounds containing two peroxide bonds. This unique structural feature is the lynchpin of their biological activity. Inspired by the success of the natural product artemisinin (B1665778), which contains a related 1,2,4-trioxane (B1259687) ring, synthetic tetraoxanes have been developed as more stable and synthetically accessible alternatives.[1] The endoperoxide bridge within the this compound structure is crucial for its therapeutic effect, which is initiated by the cleavage of this bond, often mediated by intracellular iron, leading to the formation of cytotoxic ROS.[2] While extensively studied for their role in combating malaria, the focus is increasingly shifting towards their application in oncology, where the targeted induction of oxidative stress can be harnessed to eliminate cancer cells.[3]

Mechanism of Action: ROS-Mediated Cancer Cell Death

The primary mechanism by which this compound derivatives exert their anticancer effects is through the generation of ROS, which are highly reactive molecules that can inflict damage on essential cellular components such as DNA, proteins, and lipids.[2] This targeted onslaught on cancer cells, which often exhibit a compromised antioxidant defense system compared to healthy cells, can trigger various forms of programmed cell death.

Apoptosis Induction

A significant body of evidence suggests that this compound-induced ROS can initiate the intrinsic apoptotic pathway. The accumulation of ROS can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors, which in turn activate a cascade of caspases, the executioners of apoptosis.[3][4] Studies on this compound dimers have demonstrated their ability to induce apoptosis and activate caspase-3 in cancer cell lines.[5][6]

dot

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound derivatives.

Ferroptosis Induction

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Given that the activation of tetraoxanes is often iron-dependent, it is plausible that these compounds can induce ferroptosis in cancer cells. The generated ROS can lead to lipid peroxidation, a hallmark of ferroptosis, ultimately resulting in cell death.[7][8][9] This represents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing chemotherapies.[10]

dot

Caption: Proposed mechanism of this compound-induced ferroptosis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound derivatives has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound compounds, demonstrating their potent antiproliferative activity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dispiro-1,2,4,5-tetraoxane Dimer 1 | HT29-AK (Colon) | 1.5 | [11] |

| Dispiro-1,2,4,5-tetraoxane Dimer 1 | HL60 (Leukemia) | 2.3 | [11] |

| Dispiro-1,2,4,5-tetraoxane Dimer 2 | HT29-AK (Colon) | 3.1 | [11] |

| Dispiro-1,2,4,5-tetraoxane Dimer 2 | HL60 (Leukemia) | 4.5 | [11] |

| Dispiro-1,2,4,5-tetraoxane 1 | HL-60 (Leukemia) | 6.0 | [6] |

| Dispiro-1,2,4,5-tetraoxane 2 | HL-60 (Leukemia) | 7.2 | [6] |

| Dispiro-1,2,4,5-tetraoxane 3 | HL-60 (Leukemia) | 9.0 | [6] |

| Dispiro-1,2,4,5-tetraoxane 4 | MEC-1 (Leukemia) | 22.7 | [6] |

| Dispiro-1,2,4,5-tetraoxane 5 | MEC-1 (Leukemia) | 47.8 | [6] |

Pharmacokinetic and Pharmacodynamic Properties

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives is crucial for their development as therapeutic agents. The following table provides a summary of key PK/PD parameters for selected compounds.

| Compound | Administration Route | Key Pharmacokinetic/Pharmacodynamic Parameters | Reference |

| Dispiro-1,2,4,5-tetraoxanes | Oral | Curative activity in vivo against Plasmodium berghei at single doses of 320 and 640 mg/kg. | [12] |

| Dispiro-1,2,4,5-tetraoxane 4 | Oral | Equivalent ED50 to artemisinin against P. berghei in a multiple-dose test. No acute toxicity at total doses > 12 g/kg. | [12] |

| Dispiro-1,2,4,5-tetraoxane Dimers | - | Potent nanomolar antimalarial and single-digit micromolar antiproliferative IC50s. | [11] |

Experimental Protocols

Synthesis of Dispiro-1,2,4,5-tetraoxane Derivatives

A general and efficient method for the synthesis of dispiro-1,2,4,5-tetraoxanes involves the acid-catalyzed cyclocondensation of a suitable ketone with a gem-dihydroperoxide.

Materials:

-

Ketone (e.g., cyclohexanone (B45756) derivative)

-

Hydrogen peroxide (30% or 50%)

-

Acid catalyst (e.g., silica (B1680970) sulfuric acid, Re2O7, MoO3)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the ketone in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide to the cooled solution with stirring.

-

Add the acid catalyst portion-wise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired dispiro-1,2,4,5-tetraoxane.

dot

Caption: General workflow for the synthesis of dispiro-1,2,4,5-tetraoxanes.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with the this compound derivative at various concentrations for the desired time. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Assessment of Mitochondrial Superoxide with MitoSOX Red

Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria. It is oxidized by mitochondrial superoxide, but not by other ROS, to a red fluorescent product that intercalates with mitochondrial DNA.

Protocol:

-

Prepare cells as described for the DCFH-DA assay.

-

After treatment with the this compound derivative, wash the cells with warm buffer (e.g., HBSS).

-

Incubate the cells with 5 µM MitoSOX Red reagent working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells gently three times with warm buffer.

-

Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (excitation ~510 nm, emission ~580 nm).

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of ROS-generating agents with significant therapeutic potential, particularly in the field of oncology. Their ability to induce multiple forms of programmed cell death, including apoptosis and ferroptosis, makes them attractive candidates for overcoming drug resistance. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies to optimize their efficacy and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets of this compound-induced ROS and further exploring their potential in combination therapies to enhance their anticancer activity. The development of targeted delivery systems for this compound derivatives could also improve their therapeutic index by maximizing their concentration at the tumor site while minimizing systemic toxicity.

References

- 1. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Ferroptosis and Its Multifaceted Role in Cancer: Mechanisms and Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferroptosis in Cancer: Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of ferroptosis resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A narrative review of mechanisms of ferroptosis in cancer: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DZ-1–Artesunate Induces Apoptosis Via a Bid-, Bax-, and Bak-Independent Caspase-3 Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Dispiro-1,2,4,5-tetraoxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dispiro-1,2,4,5-tetraoxanes are a class of synthetic peroxide compounds that have garnered significant attention for their potent biological activities, particularly as antimalarial and potential anticancer agents. Their structure, characterized by a central 1,2,4,5-tetraoxane ring flanked by two spirocyclic moieties, is crucial for their mechanism of action. This guide provides a comprehensive overview of the foundational research on these compounds, focusing on their synthesis, mechanism of action, and therapeutic potential, with detailed experimental methodologies and quantitative data.

Synthesis of Dispiro-1,2,4,5-tetraoxanes

The synthesis of dispiro-1,2,4,5-tetraoxanes is primarily achieved through the acid-catalyzed cyclocondensation of a ketone with its corresponding gem-dihydroperoxide or through the peroxidation of cyclohexanone (B45756) derivatives.[1][2] A rapid, two-step synthesis has been developed that allows for the production of a range of these compounds with good yields.[3]

Generalized Experimental Protocol: Acid-Catalyzed Peroxidation of Cyclohexanones

This protocol describes a general method for the synthesis of dispiro-1,2,4,5-tetraoxanes from substituted cyclohexanones.

Materials:

-

Substituted cyclohexanone

-

Hydrogen peroxide (30-50% aqueous solution)

-

Strong acid catalyst (e.g., sulfuric acid, silica (B1680970) sulfuric acid)[4][5]

-

Organic solvent (e.g., acetonitrile, dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve the substituted cyclohexanone in the chosen organic solvent in a round-bottom flask. Cool the mixture in an ice bath.

-

Addition of Reagents: Slowly add the hydrogen peroxide solution to the stirred reaction mixture. Following this, carefully add the acid catalyst dropwise, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure dispiro-1,2,4,5-tetraoxane.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of dispiro-1,2,4,5-tetraoxanes.